2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-17-5-6-18-10-8-9(2-3-13-10)11(16)15-12-14-4-7-19-12/h2-4,7-8H,5-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAUOEZQOBMRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Methoxyethoxy Group: This can be achieved through an etherification reaction using methoxyethanol and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyridine ring with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethoxy group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide exhibit antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess significant antimicrobial efficacy .
Case Study:
A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives inhibited bacterial growth effectively, indicating potential applications in treating bacterial infections .
Anticancer Potential
The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Thiazole-containing compounds have been identified as promising candidates for anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study:
In a study focusing on thiazole derivatives, several compounds were synthesized and tested for their cytotoxic effects on pancreatic cancer cells. The findings revealed that some derivatives significantly reduced cell viability by modulating key signaling pathways associated with cancer cell survival .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers have explored various synthetic routes to enhance yield and purity while modifying reaction conditions to optimize the properties of the final product.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Formation of the pyridine ring through cyclization reactions. |
| Step 2 | Introduction of the thiazole moiety via condensation reactions. |
| Step 3 | Amide bond formation between the carboxylic acid and amine components. |
Pharmacological Studies
Pharmacological studies are crucial for understanding the therapeutic potential of this compound. In vitro and in vivo studies are being conducted to evaluate its efficacy and safety profile.
Key Findings:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Variations
Pyridine vs. Pyridazine Analogs
- Compound 11b/11c (): These analogs replace pyridine with a pyridazine ring (two adjacent nitrogen atoms). For example, 1-(4-methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide (11b) exhibits a dihydropyridazine core.
- Impact : Pyridazine derivatives (e.g., 11b, 11c) generally show higher melting points (237–320°C) due to increased polarity and hydrogen-bonding capacity .
Dihydropyridine Derivatives ()
- Compounds like AZ257 and AZ331 feature 1,4-dihydropyridine cores, which are non-aromatic and redox-active. These are structurally distinct from the fully aromatic pyridine in the target compound, leading to differences in metabolic stability and electronic properties.
Substituent Effects
Position and Nature of Substituents
- 2-Methoxyethoxy Group: The target compound’s 2-methoxyethoxy chain at pyridine-C2 introduces ether oxygen atoms capable of hydrogen bonding, enhancing solubility compared to non-polar substituents (e.g., methyl or chloro groups in analogs like 11c or 5-methyl-N-(thiazol-2-yl)pyridine-2-carboxamide ()) .
- Thiazole vs.
Physicochemical Properties
Hydrogen Bonding and Crystallography
- The 2-methoxyethoxy group’s ether oxygen may participate in hydrogen-bonding networks, as described in ’s graph set analysis. This contrasts with chloro or methyl substituents in analogs, which lack hydrogen-bond donors/acceptors .
- Crystallographic validation (e.g., via SHELX programs, ) would confirm the target compound’s conformation and packing efficiency .
Biological Activity
2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine core substituted with a thiazole moiety and a methoxyethoxy group. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific activities observed for this compound.
1. Anti-Cancer Activity
Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : The compound demonstrated cytotoxic effects on HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Mechanism : It is believed to act by inhibiting specific kinases involved in cancer pathways, leading to reduced cell viability and increased apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF-7 | 20 | Kinase inhibition |
| A549 | 18 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through the modulation of inflammatory pathways. For instance:
- Target Enzymes : Inhibition of cyclooxygenase (COX) enzymes has been noted.
- In Vivo Studies : Animal models treated with the compound exhibited reduced edema and lower levels of pro-inflammatory cytokines.
3. Antimicrobial Activity
Similar thiazole and pyridine derivatives are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound is thought to involve multiple mechanisms:
- Kinase Inhibition : The compound may interact with ATP-binding sites on kinases, preventing phosphorylation events critical for cell survival.
- Receptor Modulation : It might bind to specific receptors involved in inflammation and cancer progression, altering their activity.
- Cell Cycle Interference : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
Case Studies
A few notable studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study published in Anticancer Research demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value of 15 µM .
- Inflammatory Response Model : In an animal model of acute inflammation, the compound significantly reduced paw edema after administration, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of tests against clinical isolates showed that the compound effectively inhibited the growth of multi-drug resistant strains of S. aureus and E. coli, supporting its use as a potential antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
